1-(3-Chloro-4-ethoxyphenyl)ethanol
Description
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Properties
IUPAC Name |
1-(3-chloro-4-ethoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-3-13-10-5-4-8(7(2)12)6-9(10)11/h4-7,12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZGXHLTUNFICP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Chloro-4-ethoxyphenyl)ethanol is a compound of interest due to its potential biological activities, particularly in pharmacological applications. The unique combination of functional groups in this molecule—specifically the electron-withdrawing chlorine and the electron-donating ethoxy group—creates a distinctive electronic environment that can influence its biological interactions.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure indicates the presence of a chloro substituent on the aromatic ring, which may enhance its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The carbonyl group can participate in hydrogen bonding or nucleophilic addition reactions, while the chlorine and ethoxy groups modify the compound's overall reactivity and binding affinity.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that chlorinated phenolic compounds can be effective against a range of bacteria, including both Gram-positive and Gram-negative strains. The minimum inhibitory concentration (MIC) values for related compounds have been documented, demonstrating their potential as antimicrobial agents .
Antioxidant Properties
Antioxidant activity is another area where this compound may show promise. Compounds with similar structures have been evaluated for their ability to scavenge free radicals, with some demonstrating efficacy comparable to well-known antioxidants like ascorbic acid. The antioxidant capacity is often assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging .
Anticancer Potential
The potential anticancer activity of this compound has also been explored through various studies. Compounds with similar moieties have shown cytotoxic effects against several cancer cell lines. For example, derivatives containing chloro and ethoxy groups were found to exhibit selective cytotoxicity against human cancer cell lines, indicating a possible therapeutic application in oncology .
Case Study 1: Antimicrobial Screening
A study conducted on chlorinated phenolic compounds revealed that several derivatives showed potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that structural modifications could enhance antimicrobial efficacy, with MIC values ranging from 32 µg/mL to 128 µg/mL depending on the specific compound tested .
Case Study 2: Antioxidant Activity Assessment
In another investigation, a series of phenolic compounds were screened for antioxidant properties using the DPPH assay. The results demonstrated that certain derivatives exhibited scavenging activities significantly higher than those of standard antioxidants. This suggests that this compound may possess similar antioxidant capabilities .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
